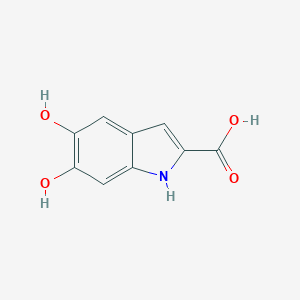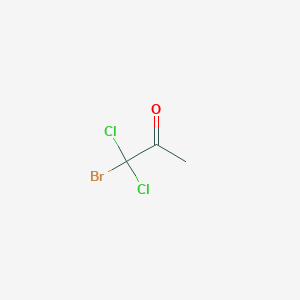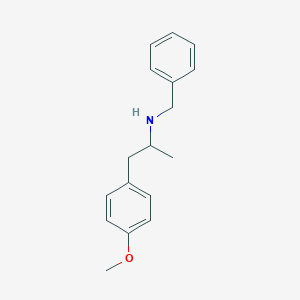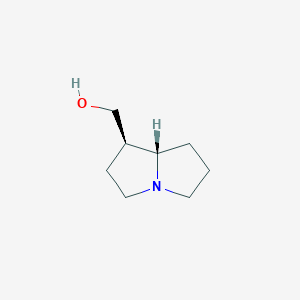
5,6-二羟基-1H-吲哚-2-羧酸
描述
5,6-Dihydroxy-1H-indole-2-carboxylic acid (DICA) is a naturally occurring indolecarboxylic acid that is produced by the oxidation of tryptophan, an essential amino acid. It is a biologically active compound that has been found to have a wide range of physiological and biochemical effects, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, it has been used in a variety of scientific research applications, including the study of cell signaling pathways and drug discovery. The purpose of
科学研究应用
医药:黑色素前体和抗病毒剂
5,6-二羟基-1H-吲哚-2-羧酸是黑色素的生物合成前体,黑色素是人体内的天然色素 . 这些黑色素在保护组织免受紫外线辐射方面起着至关重要的作用。 此外,基于黑色素的制剂已显示出对多种病毒具有抗病毒活性,包括流感病毒、单纯疱疹病毒2型、HIV-1和痘病毒 . 该化合物在合成黑色素方面的作用使其在开发针对皮肤相关疾病和疾病的治疗方法和预防措施方面具有价值。
生物技术:生物分子自组装
在生物技术领域,该化合物因其自组装特性而被研究,这些特性对于理解复杂生物分子体系的形成至关重要 . 它作为真黑色素(一种黑色素)的构建块,在有机电子学和生物电子学领域具有潜在的应用,使其成为先进生物技术应用研究中的重要化合物。
材料科学:有机电子学
5,6-二羟基-1H-吲哚-2-羧酸的自组装特性也使其在材料科学中具有相关性。 它有助于真黑色素生物聚合物的开发,由于其导电性能,真黑色素生物聚合物正在被探索用于有机电子学 . 这为创建新型有机电子器件打开了可能性。
分析化学:参考标准
在分析化学中,5,6-二羟基-1H-吲哚-2-羧酸在各种化学分析中用作参考标准,包括核磁共振、高效液相色谱、液相色谱-质谱联用和超高效液相色谱 . 其明确的特性使其成为校准仪器和确保分析结果准确性的极佳候选者。
药理学:癌症治疗研究
该化合物已被鉴定为一种光敏剂,在治疗宫颈癌和皮肤癌等癌症方面具有潜在的应用 . 其抑制酪氨酸酶(一种参与黑色素产生的酶)的能力正在被探索用于肿瘤学治疗用途。
作用机制
Target of Action
The primary target of 5,6-Dihydroxy-1H-indole-2-carboxylic acid (5,6-DHICA) is tyrosinase , an enzyme responsible for the oxidation of phenolic compounds . This compound is a substrate for tyrosinase and plays a crucial role in the biosynthesis of melanin, a natural pigment found in most organisms .
Mode of Action
5,6-DHICA interacts with tyrosinase, undergoing oxidation to form the corresponding 5,6-indolequinone-2-carboxylic acid . This reaction promotes the incorporation of 5,6-DHICA units into eumelanin, a type of melanin .
Biochemical Pathways
The biochemical pathway affected by 5,6-DHICA is the melanin biosynthesis pathway . Melanin is a natural pigment that protects tissues from harmful UV radiation . The oxidation of 5,6-DHICA by tyrosinase is a key step in the formation of eumelanin .
Result of Action
The oxidation of 5,6-DHICA leads to the formation of eumelanin, contributing to skin pigmentation and photoprotection . Additionally, 5,6-DHICA has been used as a photosensitizing agent in the treatment of cervical and skin cancer .
Action Environment
Environmental factors such as exposure to oxygen can influence the action of 5,6-DHICA. For instance, oxidation via O2 exposure can result in molecular rearrangement . Furthermore, the compound’s action can be influenced by its solubility in different solvents .
安全和危害
生化分析
Biochemical Properties
5,6-Dihydroxy-1H-indole-2-carboxylic acid interacts with various enzymes and proteins. It is a substrate of the enzyme tyrosinase, which is involved in the biosynthesis of melanin . The nature of these interactions is governed by hydrogen bonding and weak interactions of the catechol group .
Cellular Effects
The compound influences cell function by acting as a photosensitizing agent . It has been used in the treatment of cervical cancer and skin cancer
Molecular Mechanism
At the molecular level, 5,6-Dihydroxy-1H-indole-2-carboxylic acid exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to inhibit tyrosinase, an enzyme responsible for melanin production .
Temporal Effects in Laboratory Settings
The effects of 5,6-Dihydroxy-1H-indole-2-carboxylic acid change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of 5,6-Dihydroxy-1H-indole-2-carboxylic acid vary with different dosages in animal models . Studies on threshold effects and any toxic or adverse effects at high doses are ongoing.
Metabolic Pathways
5,6-Dihydroxy-1H-indole-2-carboxylic acid is involved in the metabolic pathways of melanin biosynthesis . It interacts with enzymes such as tyrosinase and may affect metabolic flux or metabolite levels .
属性
IUPAC Name |
5,6-dihydroxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGOBNOJKXZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197327 | |
| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4790-08-3 | |
| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4790-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004790083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DIHYDROXY-1H-INDOLE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6M6LZR326 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the ratio of DHICA to 5,6-dihydroxyindole (DHI) impact the antioxidant properties of eumelanin, and what is the significance of this for photoprotection?
A1: Research suggests that the ratio of DHICA to DHI significantly influences the antioxidant properties of eumelanin, directly impacting its photoprotective capabilities. The study found that bond dissociation enthalpies (BDEs) – a key factor in determining antioxidant capacity – are influenced by the relative abundance of DHICA and DHI []. This finding provides a molecular-level explanation for the observed variation in eumelanin's antioxidant properties depending on its DHICA/DHI composition. A higher DHICA content appears to enhance eumelanin's ability to neutralize free radicals, thereby bolstering its photoprotective function. This understanding is crucial for unraveling the complex mechanisms underlying eumelanin's role in mitigating UV-induced damage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)







![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)


![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
